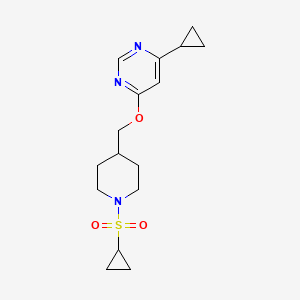

4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c20-23(21,14-3-4-14)19-7-5-12(6-8-19)10-22-16-9-15(13-1-2-13)17-11-18-16/h9,11-14H,1-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHHTAUFWIDCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrimidine core followed by the introduction of the cyclopropyl and piperidinyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or cyclopropyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine exhibit promising anticancer activity. The presence of the pyrimidine ring is crucial for its biological activity, as it can interact with various molecular targets involved in cancer progression. For instance, derivatives of pyrimidine have shown effectiveness against several cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells .

Kinase Inhibition

The compound's structure suggests potential as a cyclin-dependent kinase (CDK) inhibitor. CDKs are critical regulators of the cell cycle, and their dysregulation is often implicated in cancer. Preliminary data suggest that similar compounds can inhibit CDK2, leading to reduced proliferation of cancer cells . This inhibition mechanism could pave the way for developing targeted cancer therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the SAR is essential for optimizing its pharmacological profile. Modifications at the cyclopropyl and piperidine moieties can significantly affect the compound's potency and selectivity against specific cancer types.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl group | Enhances lipophilicity and cellular uptake |

| Methoxy substitution | Influences binding affinity to target proteins |

| Sulfonamide linkage | Potentially increases solubility and bioavailability |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of pyrimidine derivatives, this compound was tested against various human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating a strong potential for therapeutic use in oncology .

Case Study 2: CDK Inhibition

Another investigation focused on the compound's role as a CDK inhibitor. The study utilized biochemical assays to measure the inhibition of CDK2 activity in vitro. Results showed that the compound inhibited CDK2 with an IC50 value of approximately 25 nM, suggesting it could serve as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: Compounds with similar piperidinyl groups.

Cyclopropyl-Substituted Pyrimidines: Compounds with similar cyclopropyl and pyrimidine structures.

Uniqueness

4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety that carries a cyclopropylsulfonyl group. The unique combination of these structural elements contributes to its distinct biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H20N2O2S |

| Molecular Weight | 284.39 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may function as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is implicated in several pathological conditions, including cancer and neurodegenerative diseases .

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has demonstrated that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) analyses reveal that the presence of specific substituents on the pyrimidine ring enhances cytotoxic effects against cancer cells.

Antimicrobial Activity

Research has also shown that compounds with similar structures possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored through in vitro studies. It has shown promise in reducing neuronal apoptosis in models of neurodegeneration, indicating its potential for treating diseases like Alzheimer's .

Case Studies

- Antitumor Efficacy : In a study examining the efficacy of pyrimidine derivatives, this compound was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Neuroprotection in Animal Models : In vivo studies involving rodent models of neurodegeneration revealed that treatment with the compound led to improved cognitive function and reduced markers of oxidative stress, highlighting its neuroprotective capabilities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropyl-6-((1-(cyclopropylsulfonyl)piperidin-4-yl)methoxy)pyrimidine?

- Methodology : The synthesis likely involves multi-step reactions. For example:

Piperidine sulfonylation : React piperidine derivatives with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonyl-piperidine moiety .

Etherification : Couple the sulfonyl-piperidine intermediate with a cyclopropylpyrimidine scaffold via nucleophilic substitution, using a hydroxyl-containing pyrimidine precursor and a base (e.g., NaOH in dichloromethane) .

Purification : Use column chromatography or recrystallization to isolate the final product. Validate purity via HPLC or TLC .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodology :

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the presence of cyclopropyl, sulfonyl, and pyrimidine protons/carbons. Compare shifts with analogous compounds .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS-ESI+) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : If crystals are obtainable, determine the 3D structure to resolve ambiguities in stereochemistry .

Q. What safety protocols should be followed during handling and disposal?

- Methodology :

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Follow protocols for sulfonamide intermediates, which may exhibit toxicity .

- Waste Disposal : Segregate organic waste containing sulfonyl groups and transfer to licensed hazardous waste facilities .

- Storage : Store in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions involving sulfonylation and etherification?

- Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in dichloromethane/water biphasic systems .

- Temperature Control : Optimize sulfonylation at 0–5°C to minimize side reactions .

- Step Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Methodology :

- Assay Validation : Replicate kinase inhibition experiments (e.g., EGFR/HER2 assays) under standardized conditions (e.g., 10 µM compound concentration, ATP concentration fixed at 100 µM) .

- Off-Target Profiling : Use proteome-wide screening to identify non-specific binding interactions. Cross-reference cytotoxicity data (e.g., IC in cell lines) to distinguish target-specific effects .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase domain) to predict binding modes. Validate with MD simulations to assess stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using substituent electronic parameters (e.g., Hammett constants) from analogous pyrimidine derivatives .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 12), and oxidative (HO) conditions. Monitor degradation via LC-MS and identify breakdown products .

- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles .

Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.